molecular formula C13H17NO4 B3330076 7-(4-Nitrophenyl)heptanoic acid CAS No. 66147-99-7

7-(4-Nitrophenyl)heptanoic acid

Cat. No.: B3330076
CAS No.: 66147-99-7
M. Wt: 251.28 g/mol
InChI Key: DKGPAKSYZIIBBX-UHFFFAOYSA-N
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Description

7-(4-Nitrophenyl)heptanoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves several stages. In the first stage, 2-(4’-nitro)benzoylcyclohexanone is combined with water and potassium hydroxide and heated under reflux conditions for 1.25 hours . In the second stage, the mixture is treated with hydrogen chloride in water . The resulting compound is then suspended in water containing KOH and heated under reflux until homogeneous .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 37 bonds, including 19 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, 1 aromatic nitro group, and 1 hydroxyl group .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . This reaction is selected due to the ease of monitoring by simple UV–visible spectroscopy and there is no side product .

Scientific Research Applications

Photophysical Properties Study

  • Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores : A study synthesized 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, demonstrating its applications in photophysics. This compound showed dual emissions and large Stokes’ shift emission patterns in different solvents, indicating its potential in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).

Hydrodeoxygenation Catalysts

  • Reactions of Methyl Heptanoate Hydrodeoxygenation on Sulphided Catalysts : This research explored the use of heptanoic acid derivatives in hydrodeoxygenation (HDO), a chemical process important in fuel and chemical production. The study concluded that certain catalysts are more effective for the conversion of aliphatic esters, alcohols, and carboxylic acids, like those derived from heptanoic acid (Şenol et al., 2007).

Synthesis and Characterization of Compounds

  • Synthesis of Azoic Dyes from 7-Hydroxy-3-Phenyl Quinoline Derivatives : This study utilized a compound similar to 7-(4-Nitrophenyl)heptanoic acid for the synthesis of azoic dyes, indicating its potential application in dye and pigment manufacturing (Krishnan & Seshadri, 1986).

Applications in Organic Synthesis

  • Constrained Beta-Proline Analogues in Organocatalytic Aldol Reactions : The study explored the use of bicyclic systems derived from heptanoic acid in catalytic reactions, indicating their potential in organic synthesis and pharmaceutical manufacturing (Armstrong et al., 2009).

Inhibition of Platelet Thromboxane Synthesis

  • Inhibition of Platelet Thromboxane Synthesis by 7-(1-Imidazolyl) Heptanoic Acid : This research showed the potential of heptanoic acid derivatives in inhibitingplatelet thromboxane synthesis, which could have implications for medical research, particularly in the development of treatments for conditions involving blood clotting and platelet aggregation (Grimm et al., 1981).

Corrosion Inhibition

  • Heptanoic Acid Adsorption on Grafted Palygorskite and Its Application as Controlled-Release Corrosion Inhibitor of Steel : This study demonstrates the use of heptanoic acid in corrosion inhibition, a vital application in materials science and engineering. The research focused on optimizing conditions for adsorption and demonstrated the effectiveness of heptanoic acid derivatives in protecting steel against corrosion (Aghzzaf et al., 2014).

Electrochemical Studies

  • Voltammetric and Adsorption Study of Nitrophenyl Derivatives : Involving compounds similar to this compound, this research provided insights into their electrochemical properties, which could be important in the development of electrochemical sensors and devices (Vosáhlová et al., 2018).

Medium Chain Triglyceride Applications

  • Triheptanoin—A Medium Chain Triglyceride with Odd Chain Fatty Acids : Although this study does not directly involve this compound, it explores the applications of heptanoic acid in medical treatments, especially for rare metabolic disorders. This highlights the versatility of heptanoic acid derivatives in medical and nutritional research (Borges & Sonnewald, 2012).

Synthesis of Novel Compounds

  • Aziridinyl Ketones and Their Heteroanalogs : This paper discusses the synthesis of compounds with structures including elements of this compound, showing the compound's relevance in the synthesis of novel chemical entities (Orlov et al., 1979).

Safety and Hazards

This compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials, including 7-(4-Nitrophenyl)heptanoic acid, is a topic of ongoing research . This reaction is a benchmark for assessing the activity of nanostructured materials, and thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

Properties

IUPAC Name

7-(4-nitrophenyl)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-13(16)6-4-2-1-3-5-11-7-9-12(10-8-11)14(17)18/h7-10H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGPAKSYZIIBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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